Phosphonic acid, methyl-, bis(trimethylsilyl) ester

Descripción general

Descripción

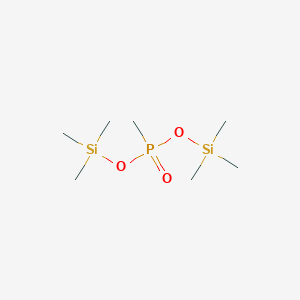

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Phosphonic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the silylation of methylphosphonic acid. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis .

Análisis De Reacciones Químicas

Hydrolysis

Phosphonic acid, methyl-, bis(trimethylsilyl) ester can undergo hydrolysis in the presence of water or alcohols, leading to the formation of methylphosphonic acid and trimethylsilanol. The hydrolysis reaction can be represented as follows:

The mechanism of hydrolysis can occur via different pathways depending on the conditions:

-

Acid-Catalyzed Hydrolysis : Generally follows an mechanism where water is involved and P-O bond cleavage occurs.

-

Base-Catalyzed Hydrolysis : Often proceeds through an mechanism without water involvement in the rate-determining step .

Dealkylation Reactions

Dealkylation is another significant reaction involving this compound. The McKenna reaction is a well-known method for dealkylating organophosphorus esters using BTMS. The typical reaction scheme involves:

-

Transformation of dialkyl phosphonate esters into bis(trimethylsilyl) esters.

-

Subsequent solvolysis leading to the final product.

The reaction can be accelerated using microwave irradiation, significantly reducing reaction times from several hours to mere minutes under optimized conditions .

Research Findings and Observations

Recent studies have highlighted various aspects of the chemical reactions involving this compound:

-

Hydrolysis Rates : The rate of hydrolysis varies significantly with substituents on the phosphorus atom; electron-withdrawing groups tend to increase reactivity while steric hindrance decreases it .

-

Microwave-Assisted Reactions : Microwave-assisted methods have been shown to enhance yields and reduce reaction times for dealkylation processes compared to traditional heating methods .

-

Mechanistic Insights : Detailed mechanistic studies indicate that both steric and electronic effects play crucial roles in determining the reactivity and selectivity of reactions involving this compound .

Aplicaciones Científicas De Investigación

Organic Synthesis

Phosphonic acid, methyl-, bis(trimethylsilyl) ester serves as a precursor for synthesizing various organophosphorus compounds. Its ability to release trimethylsilyl groups allows for the formation of more reactive phosphonates, which are essential in organic chemistry.

Catalysis

This compound is utilized as a catalyst in specific chemical reactions due to its capacity to stabilize reactive intermediates. For example, it can facilitate nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Material Science

In material science, this compound is employed in the preparation of advanced materials such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength.

Case Study 1: Interstellar Chemistry

Research published in Nature highlights the role of phosphonic acids in prebiotic chemistry. The study investigates how interstellar phosphine can lead to the formation of key phosphorus oxoacids, including phosphonic acid derivatives. The findings suggest that these compounds may have played a role in the origins of life on Earth .

A study published in PubMed Central discusses the bioactive properties of phosphonic acids, including their potential applications in drug development. Phosphonic acid derivatives have shown promise as inhibitors of specific enzymes involved in nucleotide metabolism, indicating their potential use in antiviral and anticancer therapies .

Data Table: Comparison of Applications

Mecanismo De Acción

The mechanism of action of phosphonic acid, methyl-, bis(trimethylsilyl) ester involves the cleavage of the trimethylsilyl groups under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, including nucleophilic substitution and hydrolysis .

Comparación Con Compuestos Similares

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is unique due to its high reactivity and stability under anhydrous conditions. Similar compounds include:

Dimethyl methylphosphonate: Another organophosphorus compound with similar reactivity but different physical properties.

Trimethylsilyl phosphite: A related compound used in similar applications but with different reactivity patterns.

Actividad Biológica

Phosphonic acid, methyl-, bis(trimethylsilyl) ester (commonly referred to as methyl bis(trimethylsilyl) phosphonate) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for methyl bis(trimethylsilyl) phosphonate is . It features a phosphonic acid group esterified with two trimethylsilyl groups, which enhances its stability and solubility in organic solvents.

1. Antimicrobial Properties

Methyl bis(trimethylsilyl) phosphonate has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In one study, the compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

2. Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes, particularly phosphatases. For instance, it was found to inhibit prostatic acid phosphatase with an IC50 value of approximately 0.08 μM, which is significant in the context of prostate cancer treatment . The inhibition mechanism is likely due to the structural similarity of the compound to natural substrates of these enzymes.

3. Antioxidant Activity

Research indicates that methyl bis(trimethylsilyl) phosphonate exhibits antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that the compound can reduce DPPH radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, methyl bis(trimethylsilyl) phosphonate was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it produced clear zones of inhibition comparable to standard antibiotics, demonstrating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition in Cancer Research

A detailed structure-activity relationship study revealed that modifications on the trimethylsilyl groups could enhance the inhibitory potency against prostatic acid phosphatase. The findings suggest that this compound could be further optimized for better efficacy in cancer therapies .

Table 1: Biological Activities of Methyl Bis(Trimethylsilyl) Phosphonate

Research Findings

Recent studies have highlighted the versatility of methyl bis(trimethylsilyl) phosphonate in various biological contexts:

- Antimicrobial Studies : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Cancer Research : Identified as a promising candidate for enzyme inhibition related to prostate cancer.

- Antioxidant Potential : Showed significant radical scavenging activity, suggesting applications in nutraceutical formulations.

Propiedades

IUPAC Name |

trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHCUPQNEZPPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O3PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.